molecular formula C18H20N2O4 B2725583 Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate CAS No. 103155-85-7

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate

Cat. No.: B2725583
CAS No.: 103155-85-7
M. Wt: 328.368
InChI Key: KETMARNSRSOQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is a versatile chemical compound with a unique structure that enables its use in various scientific research applications. This compound is particularly notable for its applications in drug discovery, material synthesis, and molecular diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate typically involves the reaction of 2-methylquinoline-4-amine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and interactions.

    Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. This interaction is often mediated by the quinoline moiety, which can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit comparable biological activities.

    Quinoxaline derivatives: These compounds have a similar core structure and are used in similar applications.

Uniqueness

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is unique due to its specific substitution pattern and the presence of the diethyl malonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETMARNSRSOQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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